molecular formula C19H23N3O3S2 B4447701 4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B4447701
M. Wt: 405.5 g/mol
InChI Key: KRXUUYWJNGUHQE-UHFFFAOYSA-N
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Description

4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a pyridine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine-1-carbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions to form the piperidine-1-carbonyl intermediate.

    Introduction of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is introduced through a nucleophilic substitution reaction, where the intermediate reacts with a pyridine derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzenesulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating cellular pathways and molecular mechanisms due to its ability to interact with specific biological targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing cellular pathways. For example, the piperidine ring may interact with enzyme active sites, while the pyridine moiety can engage in hydrogen bonding or π-π interactions with receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • 4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
  • 4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The position of the pyridin-4-ylmethyl group, in particular, influences its binding affinity and selectivity towards molecular targets, distinguishing it from similar compounds with different pyridine substitutions.

Properties

IUPAC Name

4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-26-18-6-5-16(13-17(18)19(23)22-11-3-2-4-12-22)27(24,25)21-14-15-7-9-20-10-8-15/h5-10,13,21H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXUUYWJNGUHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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